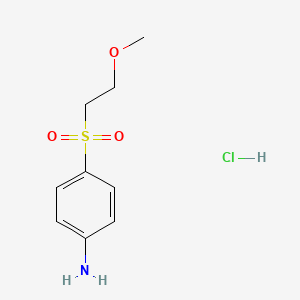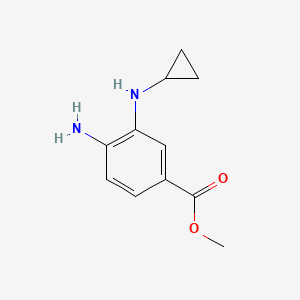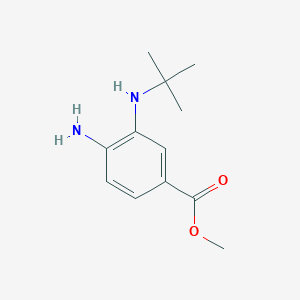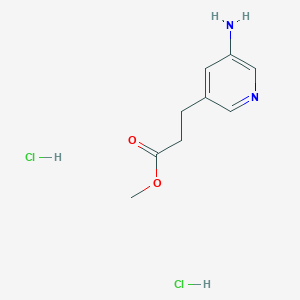
4-(2-Methoxyethanesulfonyl)aniline hydrochloride
説明
“4-(2-Methoxyethanesulfonyl)aniline hydrochloride” is a chemical compound with the CAS Number: 855949-06-3 . It has a molecular weight of 251.73 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 4-((2-methoxyethyl)sulfonyl)aniline hydrochloride . The InChI code is 1S/C9H13NO3S.ClH/c1-13-6-7-14(11,12)9-4-2-8(10)3-5-9;/h2-5H,6-7,10H2,1H3;1H .Physical And Chemical Properties Analysis
This compound has a melting point of 194-196°C . It is a powder at room temperature .科学的研究の応用
Chemical Properties
“4-(2-Methoxyethanesulfonyl)aniline hydrochloride” has a CAS Number of 855949-06-3 and a molecular weight of 251.73 . It is a powder at room temperature and has a melting point of 194-196°C .
Storage and Safety
This compound should be stored at room temperature . It has been classified under the GHS07 hazard class, with the signal word being “Warning”. The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and using only outdoors or in a well-ventilated area (P271) .
Synthesis of Polyaniline
One of the applications of aniline derivatives like “4-(2-Methoxyethanesulfonyl)aniline hydrochloride” is in the synthesis of polyaniline . Polyaniline is a conducting polymer that has been widely used in the development of sensors, batteries, and other electronic devices .
Template for Polymerization
An interesting application of aniline derivatives is their use as a template for polymerization . For example, a mechanically strong and graphene-like bond structure membrane present inside the casing of the pea pod was used as a template for the polymerization of polyaniline, creating composite flexible conducting membranes suitable for electronic applications .
Gas Sensing
The polymerized pea membrane synthesized using aniline derivatives was found to act as a room temperature chemo-resistive ethanol gas sensor . This could be useful in applications where rapid detection is crucial, such as real-time breath alcohol checkers .
Crystal Growth
Aniline derivatives are also used in the growth of organic crystals . These crystals have applications in various fields, including optoelectronics and photonics .
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust and using only outdoors or in a well-ventilated area .
作用機序
Target of Action
Similar aniline compounds have been used in the synthesis of dyes and pigments , suggesting that it may interact with various biological targets.
Mode of Action
Aniline compounds are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds .
Biochemical Pathways
Aniline compounds are often involved in reactions such as nitration, conversion from the nitro group to an amine, and bromination .
Result of Action
As an aniline compound, it may be involved in the synthesis of dyes and pigments, suggesting potential roles in coloration processes .
特性
IUPAC Name |
4-(2-methoxyethylsulfonyl)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S.ClH/c1-13-6-7-14(11,12)9-4-2-8(10)3-5-9;/h2-5H,6-7,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGZDJIXRZLDNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCS(=O)(=O)C1=CC=C(C=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
855949-06-3 | |
| Record name | 4-(2-methoxyethanesulfonyl)aniline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-Bromo-2-(trifluoromethoxy)phenyl]-N'-(2-hydroxyethyl)thiourea](/img/structure/B1430395.png)
![[5-(Difluoromethoxy)pyridin-2-yl]methanamine](/img/structure/B1430396.png)


![({[4-(Trifluoromethyl)phenyl]methyl}sulfanyl)methanimidamide hydrobromide](/img/structure/B1430400.png)


![N-[4-Bromo-2-(trifluoromethoxy)phenyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B1430406.png)


![3-Chloro-5-methoxy-6-methylbenzo-[B]thiophene-2-carbonyl chloride](/img/structure/B1430412.png)


